1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is characterized by its piperidine ring, which is substituted with a phenyl group, a methyl group, and a carboxylic acid group.
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The Boc group is used to protect amines in peptide synthesis.
Medicine: It serves as a building block in the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds include:
- 1-[(tert-Butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)azepane-4-carboxylic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
These compounds share the Boc protecting group but differ in their core structures and substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-10-18(4,12-14(19)15(20)21)13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,21) |
InChI Key |
HNRFNHDZMVIPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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